6-Phenoxy-2-azaspiro[3.3]heptane
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Overview
Description
6-Phenoxy-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and drug discovery. The presence of both phenoxy and azaspiro moieties in its structure makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the azaspiro core, followed by the introduction of the phenoxy group. The azaspiro core can be synthesized through a cyclization reaction involving a suitable amine and a dihalide precursor under basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The azaspiro core can be reduced to form amine derivatives.
Substitution: Both the phenoxy and azaspiro moieties can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phenol and amine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Phenoxy-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the azaspiro core can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares the azaspiro core but has an oxygen atom in place of the phenoxy group.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound has a similar spirocyclic structure with a fluorinated phenyl group.
Uniqueness
6-Phenoxy-2-azaspiro[3.3]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a versatile scaffold for drug discovery and other applications, offering advantages such as improved binding affinity and selectivity for target proteins.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-phenoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H15NO/c1-2-4-10(5-3-1)14-11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 |
InChI Key |
SEFDKJAWBFWZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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